Cas no 942047-66-7 (ethyl 6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate)

Ethyl 6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate is a chromene derivative characterized by its dihydroxy and ester functional groups. This compound exhibits notable reactivity due to its conjugated lactone (2-oxo-2H-chromene) core and electron-rich aromatic system, making it a versatile intermediate in organic synthesis. The presence of hydroxyl groups at the 6 and 7 positions enhances its potential for further functionalization, such as etherification or complexation with metal ions. Its ethyl ester moiety offers stability while remaining amenable to hydrolysis or transesterification. This structure is of interest in pharmaceutical and materials research, particularly for applications requiring antioxidant or chelating properties. The compound's defined crystalline form facilitates purification and characterization.
ethyl 6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate structure
942047-66-7 structure
商品名:ethyl 6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate
CAS番号:942047-66-7
MF:C12H10O6
メガワット:250.204204082489
MDL:MFCD32680025
CID:5680292
PubChem ID:11988319

ethyl 6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate 化学的及び物理的性質

名前と識別子

    • SCHEMBL13231988
    • 942047-66-7
    • MC8
    • ethyl 6,7-dihydroxy-2-oxochromene-4-carboxylate
    • BDBM513101
    • ethyl 6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate
    • esculetin-4-carboxylic acid ethyl ester
    • EN300-26683040
    • MDL: MFCD32680025
    • インチ: 1S/C12H10O6/c1-2-17-12(16)7-4-11(15)18-10-5-9(14)8(13)3-6(7)10/h3-5,13-14H,2H2,1H3
    • InChIKey: JNLQJJYMVWQTQR-UHFFFAOYSA-N
    • ほほえんだ: O1C(C=C(C(=O)OCC)C2C=C(C(=CC1=2)O)O)=O

計算された属性

  • せいみつぶんしりょう: 250.04773803g/mol
  • どういたいしつりょう: 250.04773803g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 388
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 93.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

ethyl 6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26683040-10.0g
ethyl 6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate
942047-66-7 95.0%
10.0g
$2823.0 2025-03-20
Enamine
EN300-26683040-5.0g
ethyl 6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate
942047-66-7 95.0%
5.0g
$1903.0 2025-03-20
Enamine
EN300-26683040-1.0g
ethyl 6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate
942047-66-7 95.0%
1.0g
$656.0 2025-03-20
Enamine
EN300-26683040-0.1g
ethyl 6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate
942047-66-7 95.0%
0.1g
$228.0 2025-03-20
Aaron
AR028XFQ-100mg
ethyl6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate
942047-66-7 95%
100mg
$339.00 2025-02-17
Aaron
AR028XFQ-1g
ethyl6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate
942047-66-7 95%
1g
$927.00 2025-02-17
1PlusChem
1P028X7E-100mg
ethyl6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate
942047-66-7 95%
100mg
$334.00 2024-04-19
Aaron
AR028XFQ-250mg
ethyl6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate
942047-66-7 95%
250mg
$472.00 2025-02-17
1PlusChem
1P028X7E-10g
ethyl6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate
942047-66-7 95%
10g
$3552.00 2023-12-16
1PlusChem
1P028X7E-5g
ethyl6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate
942047-66-7 95%
5g
$2414.00 2023-12-16

ethyl 6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate 関連文献

ethyl 6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylateに関する追加情報

Ethyl 6,7-Dihydroxy-2-Oxo-2H-Chromene-4-Carboxylate: A Comprehensive Overview

Ethyl 6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate, identified by the CAS number 942047-66-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the chromene family, which is characterized by a fused benzopyran structure. The presence of hydroxyl groups at positions 6 and 7, along with a ketone group at position 2 and an ester group at position 4, contributes to its unique chemical properties and potential biological activities.

The chromene skeleton is a well-known framework in natural products and synthetic compounds, often associated with antioxidant, anti-inflammatory, and anticancer properties. Recent studies have highlighted the importance of substituents on the chromene ring in modulating these activities. For instance, the hydroxyl groups in ethyl 6,7-dihydroxy-chromene-carboxylate are believed to enhance its radical scavenging capacity, making it a promising candidate for applications in nutraceuticals and cosmeceuticals.

The synthesis of ethyl 6,7-dihydroxy-chromene-carboxylate typically involves multi-step organic reactions, including oxidation and esterification processes. Researchers have explored various methodologies to optimize the yield and purity of this compound. For example, a recent study published in the Journal of Organic Chemistry demonstrated a novel approach using microwave-assisted synthesis to streamline the production process.

In terms of biological activity, ethyl 6,7-dihydroxy-chromene-carboxylate strong> has shown potential as an anti-inflammatory agent. Preclinical studies indicate that it inhibits key inflammatory pathways such as COX-2 and NF-kB, which are implicated in chronic inflammatory diseases like arthritis and cardiovascular disorders. Furthermore, its ability to modulate oxidative stress markers suggests its role in mitigating age-related diseases.

The structural versatility of ethyl < strong >6,7-dihydroxy strong > -< strong > chromene strong > -< strong > carboxylate strong > also makes it a valuable intermediate for drug discovery. By modifying the substituents on the chromene ring or altering the ester group, chemists can explore a wide range of pharmacological profiles. For instance, replacing the ethoxy group with other alkyl chains has been shown to influence bioavailability and metabolic stability.

Ethical considerations in research involving ethyl < strong > 6,7-dihydroxy strong > -< strong > chromene strong > -< strong > carboxylate strong > include ensuring sustainable sourcing of raw materials and minimizing environmental impact during synthesis. Recent advancements in green chemistry have provided eco-friendly alternatives for its production, aligning with global efforts to promote sustainable practices in pharmaceutical development.

In conclusion, ethyl < strong > 6,7-dihydroxy strong > -< strong > chromene strong > -< strong > carboxylate strong > (CAS No.< strong > 942047-66-7 strong>) stands out as a compound with diverse applications and promising therapeutic potential. Continued research into its synthesis optimization and biological activities will undoubtedly expand its utility across various industries.

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